An In-Depth Technical Guide to 5-(2,5-Dimethylphenyl)-2-hydroxypyrimidine: Physicochemical Properties and Synthetic Approaches
An In-Depth Technical Guide to 5-(2,5-Dimethylphenyl)-2-hydroxypyrimidine: Physicochemical Properties and Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a broad spectrum of biological activities.[1][2][3] Its presence in nucleobases, vitamins, and a plethora of approved drugs underscores its significance in therapeutic development.[4] The derivatization of the pyrimidine ring offers a versatile platform for modulating pharmacological properties. This guide focuses on the specific derivative, 5-(2,5-Dimethylphenyl)-2-hydroxypyrimidine, a molecule of interest for its potential to exhibit novel biological effects stemming from the combination of the 2-hydroxypyrimidine core and the 5-aryl substitution.
The 2-hydroxypyrimidine moiety is a critical pharmacophore, known to engage in key hydrogen bonding interactions with biological targets.[5] Furthermore, the introduction of an aryl group at the 5-position can significantly influence the molecule's steric and electronic properties, potentially leading to enhanced target specificity and improved pharmacokinetic profiles.[6][7] This technical guide provides a comprehensive overview of the molecular weight and key physicochemical properties of 5-(2,5-Dimethylphenyl)-2-hydroxypyrimidine, alongside a detailed, field-proven protocol for its synthesis and characterization.
Core Molecular Attributes
The fundamental characteristics of 5-(2,5-Dimethylphenyl)-2-hydroxypyrimidine are pivotal for any research and development endeavor. These attributes dictate its behavior in biological systems and inform the design of experimental protocols.
Molecular Structure and Weight
The first step in characterizing any novel compound is to ascertain its precise molecular structure and corresponding molecular weight. The structure of 5-(2,5-Dimethylphenyl)-2-hydroxypyrimidine is defined by a pyrimidine ring substituted with a hydroxyl group at the 2-position and a 2,5-dimethylphenyl group at the 5-position.
Based on this structure, the molecular formula is determined to be C₁₂H₁₂N₂O.
The molecular weight is calculated from the atomic weights of its constituent elements:
-
Carbon (C): 12 atoms × 12.011 g/mol = 144.132 g/mol
-
Hydrogen (H): 12 atoms × 1.008 g/mol = 12.096 g/mol
-
Nitrogen (N): 2 atoms × 14.007 g/mol = 28.014 g/mol
-
Oxygen (O): 1 atom × 15.999 g/mol = 15.999 g/mol
Total Molecular Weight = 200.241 g/mol [8][][10][11]
This calculated molecular weight is a critical parameter for all subsequent experimental work, including solution preparation and quantitative analysis.
Physicochemical Properties: A Predictive and Experimental Overview
Understanding the physicochemical properties of a compound is paramount in drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. In the absence of extensive experimental data for 5-(2,5-Dimethylphenyl)-2-hydroxypyrimidine, a combination of predictive models and established experimental protocols provides a robust framework for its characterization.
Data Summary
The following table summarizes key physicochemical properties. Predicted values are generated using established computational tools and serve as valuable initial estimates for experimental design.[12][13][14]
| Property | Predicted Value | Experimental Protocol Reference | Significance in Drug Development |
| Molecular Weight | 200.241 g/mol | N/A (Calculated) | Fundamental for all quantitative work. |
| logP | ~2.5 - 3.5 | Indicates lipophilicity and potential for membrane permeability.[15][16] | |
| Aqueous Solubility | Low | Affects bioavailability and formulation strategies.[17] | |
| pKa | ~8.0 - 9.0 (acidic), ~1.0 - 2.0 (basic) | Governs ionization state at physiological pH, impacting solubility and receptor interaction.[18][19] |
Visualizing the Synthesis: A General Approach
The synthesis of 5-aryl-2-hydroxypyrimidines is often achieved through a cross-coupling reaction, such as the Suzuki-Miyaura coupling. This powerful method allows for the formation of a carbon-carbon bond between a halogenated pyrimidine and a boronic acid derivative.[20][21][22][23]
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling synthesis.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and characterization of 5-(2,5-Dimethylphenyl)-2-hydroxypyrimidine. These are based on established and reliable methods for analogous compounds.
Synthesis of 5-(2,5-Dimethylphenyl)-2-hydroxypyrimidine via Suzuki-Miyaura Coupling
This protocol outlines a general and robust method for the synthesis of the title compound.
Rationale: The Suzuki-Miyaura cross-coupling is a highly efficient and versatile method for the formation of C-C bonds, particularly for creating biaryl structures. It is well-suited for the arylation of halogenated pyrimidines due to the electron-deficient nature of the pyrimidine ring, which makes it a reactive substrate.[20][23]
Step-by-Step Methodology:
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-hydroxypyrimidine (1 equivalent).
-
Add 2,5-dimethylphenylboronic acid (1.2 equivalents).
-
Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents).
-
Add a base, typically an aqueous solution of sodium carbonate (2 M, 3 equivalents).
-
-
Solvent Addition and Degassing:
-
Add a degassed solvent system, such as a 3:1 mixture of toluene and ethanol.
-
Purge the reaction flask with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to ensure anaerobic conditions, which is crucial for the stability and activity of the palladium catalyst.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 5-(2,5-Dimethylphenyl)-2-hydroxypyrimidine.
-
-
Characterization:
-
Confirm the structure and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 1: Experimental Determination of Aqueous Solubility
Rationale: Aqueous solubility is a critical determinant of a drug's bioavailability. The "shake-flask" method is a classic and reliable technique for determining the equilibrium solubility of a compound.[17]
Step-by-Step Methodology:
-
Preparation:
-
Prepare a series of phosphate-buffered saline (PBS) solutions at various physiologically relevant pH values (e.g., 5.0, 6.2, 7.4).
-
-
Equilibration:
-
Add an excess amount of 5-(2,5-Dimethylphenyl)-2-hydroxypyrimidine to a known volume of each buffer solution in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed to permit the undissolved solid to sediment.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or LC-MS.
-
Prepare a calibration curve with known concentrations of the compound to ensure accurate quantification.
-
-
Data Analysis:
-
The solubility is reported as the mean concentration from at least three replicate experiments for each pH value.
-
Protocol 2: Determination of pKa by Potentiometric Titration
Rationale: The acid dissociation constant (pKa) dictates the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and target binding. Potentiometric titration is a precise method for determining pKa values.[18][19][24]
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh a sample of 5-(2,5-Dimethylphenyl)-2-hydroxypyrimidine and dissolve it in a suitable co-solvent (e.g., methanol or DMSO) if necessary, and then dilute with water to a known concentration (typically 1-10 mM).
-
-
Titration Setup:
-
Calibrate a pH meter with standard buffer solutions.
-
Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and a titrant delivery tube.
-
-
Titration:
-
Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) to determine basic pKa values, and with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine acidic pKa values.
-
Record the pH of the solution after each incremental addition of the titrant.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
The pKa value corresponds to the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve. For more accurate results, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.
-
Protocol 3: Determination of the Octanol-Water Partition Coefficient (logP)
Rationale: The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, a key predictor of its ability to cross biological membranes. The shake-flask method is a direct and widely accepted approach for its determination.[15]
Step-by-Step Methodology:
-
Phase Preparation:
-
Pre-saturate n-octanol with water and water with n-octanol by vigorously mixing them and allowing the phases to separate.
-
-
Partitioning:
-
Dissolve a known amount of 5-(2,5-Dimethylphenyl)-2-hydroxypyrimidine in the aqueous phase.
-
Add an equal volume of the pre-saturated n-octanol.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.
-
Centrifuge the mixture to ensure complete phase separation.
-
-
Quantification:
-
Carefully sample both the aqueous and the octanol phases.
-
Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV or LC-MS.
-
-
Calculation:
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The logP is the base-10 logarithm of the partition coefficient.
-
Potential Biological Significance and Applications
Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1][2][3][11][25] The structural features of 5-(2,5-Dimethylphenyl)-2-hydroxypyrimidine suggest several avenues for biological investigation:
-
Kinase Inhibition: The 2-hydroxypyrimidine core can mimic the hydrogen bonding patterns of ATP, making it a potential scaffold for kinase inhibitors. The 5-aryl substituent can be tailored to occupy hydrophobic pockets in the kinase active site, enhancing potency and selectivity.
-
Antiproliferative Activity: Many 5-arylpyrimidine derivatives have demonstrated potent antiproliferative effects against various cancer cell lines.[26]
-
Anti-inflammatory Properties: The pyrimidine nucleus is present in several compounds with anti-inflammatory activity, potentially through the inhibition of key enzymes in inflammatory pathways.[6]
The 2,5-dimethylphenyl group provides a specific steric and electronic profile that can be explored for selective interactions with biological targets. Further research into the biological activities of this compound is warranted to elucidate its therapeutic potential.
Conclusion
This technical guide provides a foundational understanding of the key molecular and physicochemical properties of 5-(2,5-Dimethylphenyl)-2-hydroxypyrimidine. By combining calculated data with established, detailed experimental protocols, researchers and drug development professionals are equipped with the necessary information to confidently undertake further investigation of this promising compound. The versatility of the pyrimidine scaffold, coupled with the specific substitution pattern of this derivative, suggests a rich potential for the discovery of novel therapeutic agents.
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